molecular formula C9H6ClNO3 B127182 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride CAS No. 154780-55-9

3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride

Cat. No. B127182
M. Wt: 211.6 g/mol
InChI Key: VCXBKLPKJSJTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride, also known as MBOC-Cl, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of benzoxazole derivatives and is widely used as a reagent in organic synthesis and biochemical research.

Mechanism Of Action

3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride works by reacting with amino and thiol groups in biological molecules. The reaction leads to the formation of covalent bonds between 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride and the target molecule, resulting in the modification of the molecule. This modification can be used to study the structure and function of biological molecules, as well as to develop new drugs and therapies.

Biochemical And Physiological Effects

3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride has been shown to have a wide range of biochemical and physiological effects. It has been used to modify enzymes and receptors, resulting in changes in their activity and function. 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride has also been used to study protein-protein interactions and protein-DNA interactions. In addition, 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride has been used to develop new imaging agents for the detection of cancer and other diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is its ease of use and versatility. It can be used in a wide range of applications, from peptide synthesis to protein modification. In addition, 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is stable and has a long shelf life, making it a reliable reagent for scientific research. However, one limitation of 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is its potential toxicity. It should be handled with care and disposed of properly to avoid any negative effects on the environment or human health.

Future Directions

There are many potential future directions for the use of 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride in scientific research. One area of interest is the development of new imaging agents for the detection of cancer and other diseases. 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride could also be used to study the structure and function of proteins and enzymes, leading to the development of new drugs and therapies. In addition, 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride could be used in the development of new materials with unique properties, such as self-healing materials or materials with enhanced mechanical strength. Overall, the potential applications of 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride in scientific research are vast and exciting.
Conclusion
In conclusion, 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is a versatile and valuable reagent for scientific research. Its unique properties and potential applications make it an important tool for the study of biological molecules and the development of new drugs and therapies. The synthesis method for 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is simple and efficient, making it easily accessible for scientific research. While there are some limitations to the use of 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride, its potential for future applications is vast and exciting.

Scientific Research Applications

3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of peptides and proteins, as well as in the preparation of fluorescent probes for biochemical assays. 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride is also used in the modification of amino acids and nucleotides, which are important building blocks of biological molecules. The unique properties of 3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride make it an ideal reagent for these applications.

properties

CAS RN

154780-55-9

Product Name

3-Methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride

Molecular Formula

C9H6ClNO3

Molecular Weight

211.6 g/mol

IUPAC Name

3-methyl-2-oxo-1,3-benzoxazole-5-carbonyl chloride

InChI

InChI=1S/C9H6ClNO3/c1-11-6-4-5(8(10)12)2-3-7(6)14-9(11)13/h2-4H,1H3

InChI Key

VCXBKLPKJSJTFN-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)C(=O)Cl)OC1=O

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)Cl)OC1=O

synonyms

5-Benzoxazolecarbonyl chloride, 2,3-dihydro-3-methyl-2-oxo- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 3-methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (935 mg, obtained in Example 116, step 5) in CH2Cl2 (15 mL) were added two drops of DMF and oxalylchloride (0.66 mL). The mixture was stirred at room temperature for 1 hour and was then concentrated to dryness. 1,2-Dimethoxyethane (20 mL) was added and the solvent was evaporated again. The resulting solid was dried at high vacuum over night to give the crude acid chloride (3-methyl-2-oxo-2,3-dihydro-benzooxazole-5-carbonyl chloride). To a suspension of zinc powder (633 mg) in 1,2-dimethoxyethane (10 mL) was added tetrakis(triphenyl-phosphine)palladium(0) (56 mg). A suspension of the acid chloride in 1,2-dimethoxyethane (10 mL) was added. The mixture was cooled in an ice bath and a solution of 4-bromo-1-bromomethyl-2-trifluoromethyl-benzene (1.54 g, [CAS Reg. No. 335013-18-8]) in 1,2-dimethoxyethane (10 mL) was slowly added over a period of 15 minutes. The mixture was stirred for 10 minutes at 0° C. and then for 18 hours at r.t. The reaction mixture was poured into ice and basified with sat. NaHCO3. The aqueous phase was then extracted two times with ethyl acetate and the organic layers were washed with brine, dried over Na2SO4, filtered and the solvent was evaporated. The residue was purified by flash chromatography (silica gel, heptane:ethyl acetate=1:1) to give the title compound as a yellow oil (944 mg, 47%). MS (neg. ion, m/e)=414.1 [(M−H)−].
Quantity
935 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 3-methyl-2-oxo-2,3-dihydro-benzooxazole-6-carboxylic acid (1.0 g, [CAS Reg. No. 140934-94-7]) in CH2Cl2 (14 mL) were added two drops of DMF and oxalylchloride (0.71 mL). The mixture was stirred at room temperature for 1 hour and was then concentrated to dryness. 1,2-Dimethoxyethane (20 mL) was added and the solvent was evaporated again to give the crude acid chloride (3-methyl-2-oxo-2,3-dihydro-benzooxazole-6-carbonyl chloride). To a suspension of zinc powder (677 mg) in 1,2-dimethoxyethane (8 mL) was added tetrakis(triphenylphosphine)palladium(0) (60 mg). A suspension of the acid chloride in 1,2-dimethoxyethane (8 mL) was added. The mixture was cooled in an ice bath and a solution of 4-bromo-1-bromomethyl-2-chloro-benzene (1.47 g, [CAS Reg. No. 89720-77-4]) in 1,2-dimethoxyethane (10 mL) was slowly added over a period of 15 minutes. The mixture was stirred for 10 minutes at 0° C. and then for 2 hours at r.t. The reaction mixture was poured into ice and basified with sat. NaHCO3. The aqueous phase was then extracted two times with ethyl acetate and the organic layers were washed with brine, dried over Na2SO4, filtered and the solvent was evaporated. Ethyl acetate (20 mL) was added to the resulting precipitate and the suspension was stirred for 1 hour at r.t. The solid was filtered off and dried in vacuo. The title compound was obtained as an off-white solid (747 mg, 38%). MS (neg. ion, m/e)=380.2 [(M−H)−].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 3-methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (2.50 g, obtained in Example 116, step 5) in CH2Cl2 (40 mL) were added nine drops of DMF and oxalylchloride (1.78 mL). The mixture was stirred at room temperature for 2 hours and was then concentrated to dryness. The resulting solid was dried at high vacuum over night. The title compound was obtained as a colorless solid (2.85 g, 99%). MS (EI)=211.0 [M+].
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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catalyst
Reaction Step Two
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Yield
99%

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